Potassium bis(trifluoromethanesulfonyl)imide (KTFSI, CAS 90076-67-8) is a specialized alkali metal salt characterized by a highly delocalized anionic charge and robust trifluoromethyl groups. In industrial and advanced research procurement, KTFSI is selected for its high thermal stability (exceeding 400 °C), high solubility in aprotic solvents, and broad electrochemical window (up to 4.0 V vs K+/K) . Unlike conventional inorganic potassium salts, the bulky TFSI anion minimizes lattice energy, facilitating rapid ion dissociation and high ionic conductivity in both liquid and solid-state systems [1]. These baseline properties make KTFSI a critical material for next-generation potassium-ion batteries (PIBs), solid polymer electrolytes, and synergistic doping formulations in perovskite photovoltaics.
Procurement teams often default to Potassium hexafluorophosphate (KPF6) or Potassium bis(fluorosulfonyl)imide (KFSI) as standard electrolyte salts due to their widespread availability. However, generic substitution fails in demanding environments because KPF6 is highly sensitive to trace moisture, rapidly hydrolyzing to form corrosive hydrofluoric acid (HF), PF5, and POF3, which degrades active materials and requires ultra-strict dry-room manufacturing controls [1]. Conversely, while KFSI offers high conductivity, its labile F-S bonds lead to thermal decomposition at relatively low temperatures (~200 °C), precluding its use in high-temperature solid-state processing [2]. KTFSI bridges this gap by providing absolute hydrolytic stability against HF generation and a thermal resistance margin >200 °C higher than KFSI, ensuring reproducible performance and longer shelf-life.
For high-temperature battery manufacturing and solid-state electrolyte processing, thermal stability is a strict procurement requirement. Thermogravimetric analysis demonstrates that KTFSI maintains structural integrity at extreme temperatures, whereas KFSI undergoes rapid decomposition due to its labile F-S bonds [1]. This thermal resilience allows KTFSI to be processed in melt-cast or high-temperature sintered solid-state architectures where KFSI would fail.
| Evidence Dimension | Thermal Decomposition Onset Temperature |
| Target Compound Data | > 400 °C |
| Comparator Or Baseline | ~ 200 °C (KFSI) |
| Quantified Difference | > 200 °C higher thermal stability margin |
| Conditions | Thermogravimetric analysis (TGA) of pure salts |
Enables the use of high-temperature manufacturing techniques for solid-state batteries and improves safety margins against thermal runaway.
Moisture sensitivity dictates the stringency of dry-room requirements during battery assembly. KPF6 is highly susceptible to hydrolysis, reacting with trace water to generate highly corrosive hydrofluoric acid (HF), PF5, and POF3. In contrast, the robust C-F bonds in the TFSI anion render KTFSI highly resistant to hydrolysis [1]. This fundamental chemical difference prevents acid-driven degradation of transition metal cathodes and aluminum current collectors during long-term cycling.
| Evidence Dimension | Hydrolytic Degradation Products |
| Target Compound Data | Stable; no HF generation |
| Comparator Or Baseline | Rapid generation of HF, PF5, and POF3 (KPF6) |
| Quantified Difference | Complete elimination of HF-related acidic byproducts |
| Conditions | Exposure to trace moisture in aprotic organic solvents |
Reduces the capital expenditure associated with ultra-low dew point manufacturing environments and extends the cycle life of moisture-sensitive cells.
Inorganic potassium salts like KBF4 and KClO4 are severely limited by their high lattice energies, resulting in poor solubility in standard carbonate solvents. KTFSI, featuring a bulky and highly delocalized imide anion, achieves complete dissolution at standard molarities (e.g., 0.5 M to 1.0 M) and delivers high ionic conductivity comparable to KPF6 and KFSI [1]. This high solubility ensures sufficient charge carrier density for high-rate potassium-ion battery applications.
| Evidence Dimension | Solubility and Ionic Conductivity in Propylene Carbonate (PC) |
| Target Compound Data | Complete dissolution; 5–7 mS cm−1 (0.5 M KTFSI) |
| Comparator Or Baseline | Poor solubility (~0.05 M limit); < 2 mS cm−1 (KBF4 / KClO4) |
| Quantified Difference | 10x higher solubility limit and >3x higher ionic conductivity |
| Conditions | 0.5 M salt concentration in Propylene Carbonate (PC) at room temperature |
Guarantees sufficient ion transport kinetics for practical battery operation, avoiding the mass-transport limitations of traditional inorganic salts.
In the fabrication of high-efficiency perovskite solar cells, conventional doping of the spiro-OMeTAD hole transport layer relies heavily on hygroscopic LiTFSI, which compromises device longevity. Recent advances utilize KTFSI as a critical component in multi-metal (5D) doping strategies. In this system, KTFSI acts as a catalytic agent, lowering the reaction energy barrier for other dopants and accelerating the production of spiro-OMeTAD ion radicals [1]. This catalytic effect ensures faster activation and higher power conversion efficiencies without the severe moisture uptake associated with pure Li-based doping.
| Evidence Dimension | Spiro-OMeTAD Oxidation Kinetics |
| Target Compound Data | Catalytically accelerated ion radical production (KTFSI-assisted) |
| Comparator Or Baseline | Slower radical generation with high hygroscopicity (Standard LiTFSI) |
| Quantified Difference | Lowered reaction energy barrier for multi-metal doping |
| Conditions | Mixed metal-TFSI doping of Spiro-OMeTAD solutions |
Optimizes the manufacturing speed and environmental stability of perovskite photovoltaic modules by reducing reliance on highly hygroscopic single-metal dopants.
Due to its thermal decomposition onset exceeding 400 °C, KTFSI is utilized for melt-cast or high-temperature sintered solid polymer and inorganic composite electrolytes, where KFSI would thermally degrade [1].
For battery formulations where ultra-strict dry-room conditions are cost-prohibitive, KTFSI serves as a hydrolytically stable alternative to KPF6, preventing the generation of corrosive HF and extending the cycle life of transition metal cathodes [2].
KTFSI is procured as a catalytic co-dopant for spiro-OMeTAD in perovskite solar cells, accelerating ion radical formation and improving environmental stability compared to traditional, highly hygroscopic LiTFSI baseline formulations [3].
Corrosive